molecular formula C15H10O5 B7721466 Genistein CAS No. 690224-00-1

Genistein

Cat. No. B7721466
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Patent
US07820836B2

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
732 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].[CH3:7][C:8]([C:10]1[C:15](O)=[CH:14][C:13]([OH:17])=[CH:12][C:11]=1[OH:18])=[O:9].[CH:19]([O:21]S([O-])(=O)=O)=O.[Na+].S(=O)(=O)(O)O>CN(C)C=O>[CH:8]1[C:10]([C:12]2[C:11](=[O:18])[C:10]3[C:8]([OH:9])=[CH:7][C:19]([OH:21])=[CH:14][C:15]=3[O:17][CH:13]=2)=[CH:11][CH:12]=[C:1]([OH:4])[CH:7]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
159.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
99.6 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1O)O)O
Name
Quantity
950 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OS(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
732 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred for 3 hours under argon at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 18 hours at 0° C.
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
WAIT
Type
WAIT
Details
held at that temperature during 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
2.44 l water-dimethylformamide was distilled off at 80° C.
ADDITION
Type
ADDITION
Details
To the thick suspension were added within 1.5 hours at 70° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
3.99 l of hot water (50° C.)
STIRRING
Type
STIRRING
Details
The white suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed 3 times with 272 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. at 12 mbar overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 101.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820836B2

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
732 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].[CH3:7][C:8]([C:10]1[C:15](O)=[CH:14][C:13]([OH:17])=[CH:12][C:11]=1[OH:18])=[O:9].[CH:19]([O:21]S([O-])(=O)=O)=O.[Na+].S(=O)(=O)(O)O>CN(C)C=O>[CH:8]1[C:10]([C:12]2[C:11](=[O:18])[C:10]3[C:8]([OH:9])=[CH:7][C:19]([OH:21])=[CH:14][C:15]=3[O:17][CH:13]=2)=[CH:11][CH:12]=[C:1]([OH:4])[CH:7]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
159.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
99.6 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1O)O)O
Name
Quantity
950 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OS(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
732 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred for 3 hours under argon at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 18 hours at 0° C.
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
WAIT
Type
WAIT
Details
held at that temperature during 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
2.44 l water-dimethylformamide was distilled off at 80° C.
ADDITION
Type
ADDITION
Details
To the thick suspension were added within 1.5 hours at 70° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
3.99 l of hot water (50° C.)
STIRRING
Type
STIRRING
Details
The white suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed 3 times with 272 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. at 12 mbar overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 101.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820836B2

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
732 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[Na+].[Na+].[CH3:7][C:8]([C:10]1[C:15](O)=[CH:14][C:13]([OH:17])=[CH:12][C:11]=1[OH:18])=[O:9].[CH:19]([O:21]S([O-])(=O)=O)=O.[Na+].S(=O)(=O)(O)O>CN(C)C=O>[CH:8]1[C:10]([C:12]2[C:11](=[O:18])[C:10]3[C:8]([OH:9])=[CH:7][C:19]([OH:21])=[CH:14][C:15]=3[O:17][CH:13]=2)=[CH:11][CH:12]=[C:1]([OH:4])[CH:7]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
159.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
99.6 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1O)O)O
Name
Quantity
950 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OS(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
732 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred for 3 hours under argon at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 18 hours at 0° C.
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
WAIT
Type
WAIT
Details
held at that temperature during 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
2.44 l water-dimethylformamide was distilled off at 80° C.
ADDITION
Type
ADDITION
Details
To the thick suspension were added within 1.5 hours at 70° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
3.99 l of hot water (50° C.)
STIRRING
Type
STIRRING
Details
The white suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed 3 times with 272 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 60° C. at 12 mbar overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 101.9 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.